

4-Butylsulfanylquinazoline (CAS 6956-61-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Butylsulfanylquinazoline**

Cat. No.: **B15195083**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Butylsulfanylquinazoline**, with the Chemical Abstracts Service (CAS) number 6956-61-2, is a sulfur-containing heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives developed as therapeutic agents. This technical guide provides a comprehensive overview of the available information on **4-butylsulfanylquinazoline**, including its chemical properties, potential synthesis strategies, and hypothetical biological activities based on the broader knowledge of quinazoline derivatives. Due to the limited specific research on this particular compound, this document also outlines general experimental protocols and plausible signaling pathways that could serve as a starting point for future investigation.

Chemical and Physical Properties

4-Butylsulfanylquinazoline is characterized by a quinazoline core substituted with a butylthio group at the 4-position. Its fundamental properties are summarized below.[\[1\]](#)

Property	Value	Source
CAS Number	6956-61-2	PubChem[1]
Molecular Formula	C ₁₂ H ₁₄ N ₂ S	PubChem[1]
Molecular Weight	218.32 g/mol	PubChem[1]
IUPAC Name	4-(butylsulfanyl)quinazoline	PubChem[1]
Synonyms	4-Butylthioquinazoline, NSC 65058	PubChem[1]
Canonical SMILES	CCCCSC1=NC=NC2=CC=CC=C21	PubChem[1]
InChI Key	PIBVCPOZVCQALQ-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

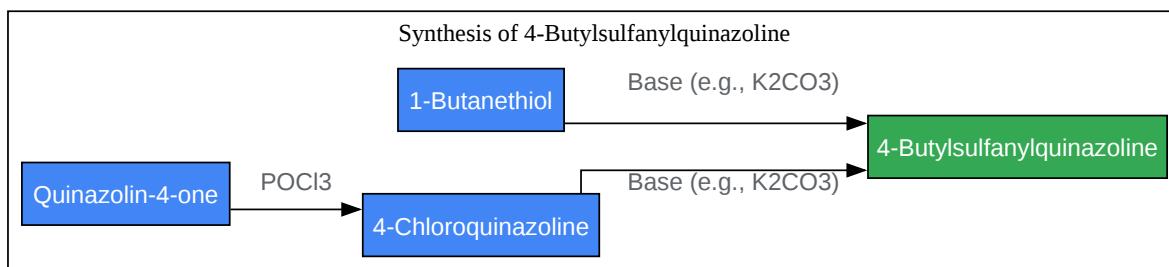
While specific literature detailing the synthesis of **4-butylsulfanylquinazoline** is scarce, general methods for the preparation of 4-thio-substituted quinazolines can be adapted. A plausible synthetic route would involve the reaction of a 4-chloroquinazoline precursor with 1-butanethiol.

Hypothetical Synthesis Protocol:

- Chlorination of Quinazolin-4-one: Commercially available quinazolin-4-one can be converted to 4-chloroquinazoline by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline.
- Nucleophilic Substitution: The resulting 4-chloroquinazoline can then be subjected to a nucleophilic substitution reaction with 1-butanethiol. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be facilitated by the addition of a base, for example, potassium carbonate or sodium ethoxide, to generate the thiolate anion.
- Work-up and Purification: Following the reaction, the mixture is worked up to remove inorganic salts and unreacted starting materials. This may involve quenching the reaction

with water, extraction with an organic solvent, and subsequent purification of the crude product by column chromatography on silica gel or recrystallization to yield pure **4-butylsulfanylquinazoline**.

Illustrative Synthesis Workflow:



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Caption: Hypothetical synthesis workflow for **4-butylsulfanylquinazoline**.

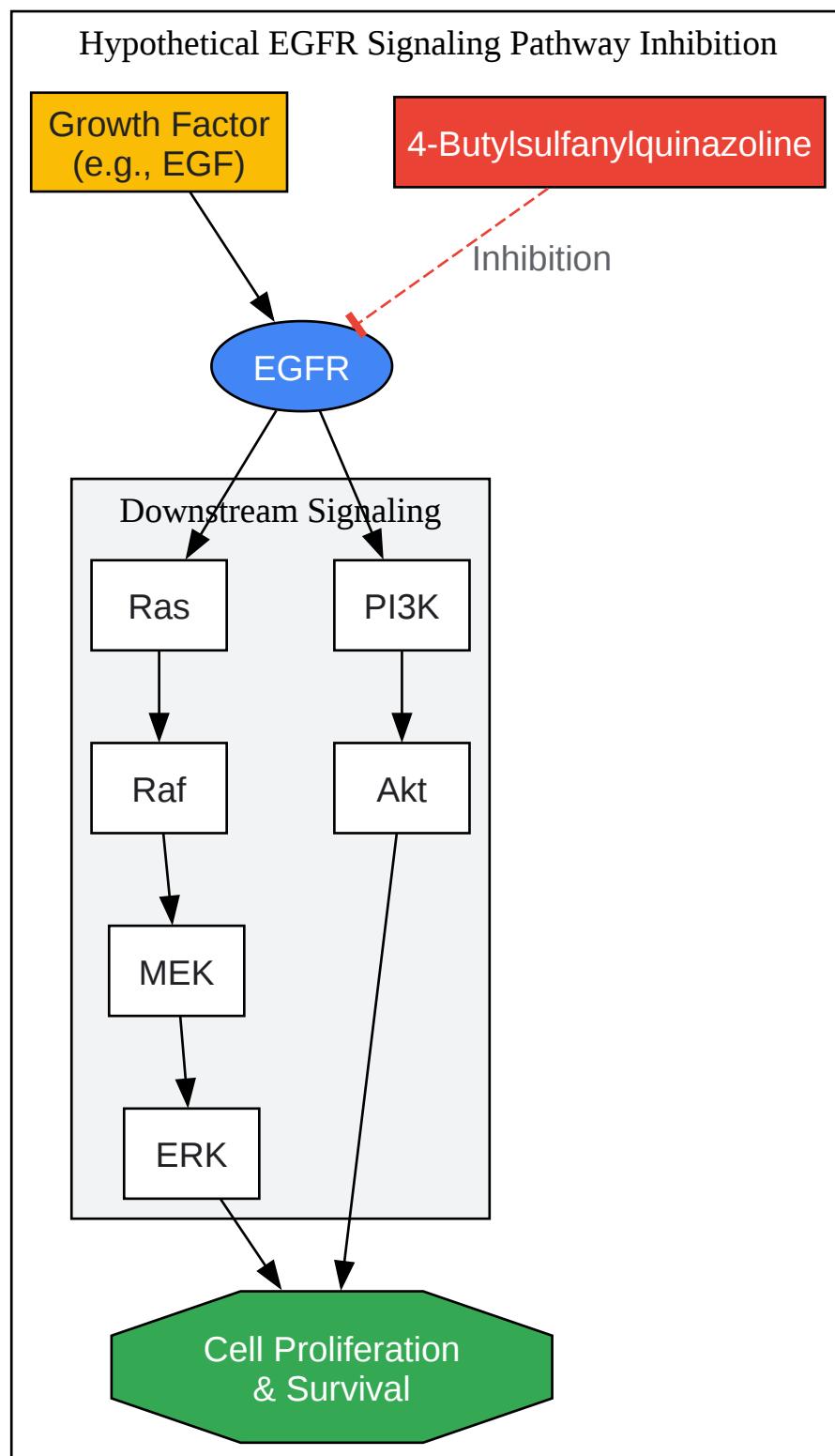
Potential Biological Activities and Signaling Pathways

The quinazoline core is present in many biologically active compounds, suggesting that **4-butylsulfanylquinazoline** may exhibit a range of pharmacological effects. The butylsulfanyl group can influence the compound's lipophilicity and its interaction with biological targets. Potential activities include:

- Anticancer Activity: Many quinazoline derivatives are known to be potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
- Antimicrobial and Anti-inflammatory Properties: The quinazoline scaffold has also been associated with antimicrobial and anti-inflammatory effects.

Hypothetical Signaling Pathway Inhibition:

Given the prevalence of EGFR inhibition among quinazoline-based compounds, a plausible mechanism of action for **4-butylsulfanylquinazoline** in a cancer context could involve the disruption of the EGFR signaling cascade.



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Caption: Plausible inhibition of the EGFR signaling pathway.

Future Research Directions

The limited publicly available data on **4-butylsulfanylquinazoline** highlights a significant opportunity for further research. Key areas for investigation include:

- Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route and full characterization of the compound using modern analytical techniques (NMR, MS, HPLC).
- In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications.
- Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways affected by **4-butylsulfanylquinazoline**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the butylsulfanyl chain and the quinazoline core to optimize potency and selectivity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathways described are hypothetical and based on the general properties of the quinazoline class of compounds, as specific research on **4-butylsulfanylquinazoline** (CAS 6956-61-2) is limited. Researchers should conduct their own thorough literature reviews and experimental validation.

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References

- 1. 4-Butylsulfanylquinazoline | C₁₂H₁₄N₂S | CID 248338 - PubChem
[pubchem.ncbi.nlm.nih.gov]

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